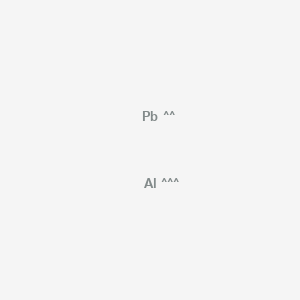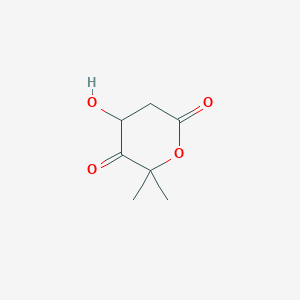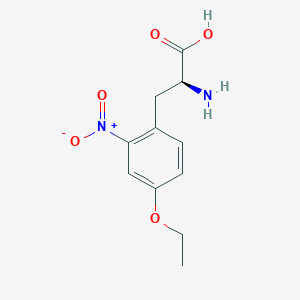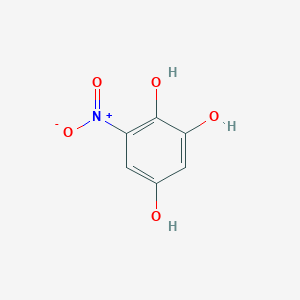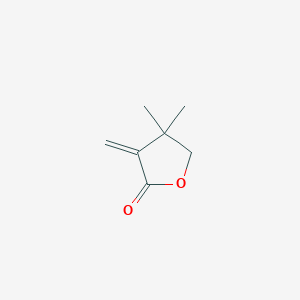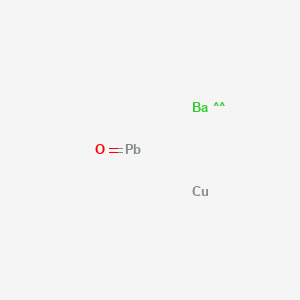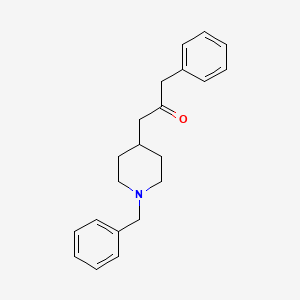
1,1-Dioctylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioctylcyclohexane is an organic compound with the molecular formula C({22})H({44}). It is a derivative of cyclohexane where two octyl groups are attached to the same carbon atom on the cyclohexane ring. This compound is known for its hydrophobic properties and is used in various industrial applications due to its stability and non-polar nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dioctylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioctylcyclohexane primarily undergoes substitution reactions due to the presence of the alkyl groups. It is relatively inert to oxidation and reduction under standard conditions because of the stability of the cyclohexane ring and the alkyl chains.
Common Reagents and Conditions
Substitution Reactions: These reactions can occur with halogens or other electrophiles in the presence of a catalyst. For example, bromination can be carried out using bromine (Br(_2)) in the presence of light or a radical initiator.
Hydrogenation: Although the compound is already saturated, hydrogenation can be used to ensure the removal of any unsaturated impurities.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, bromination would yield 1,1-dioctyl-2-bromocyclohexane as a major product.
Applications De Recherche Scientifique
1,1-Dioctylcyclohexane has several applications in scientific research:
Chemistry: It is used as a non-polar solvent in organic synthesis and as a reference compound in NMR spectroscopy due to its distinct chemical shifts.
Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.
Medicine: While not directly used as a drug, it serves as a model compound in the development of hydrophobic drug delivery systems.
Industry: It is utilized in the formulation of lubricants and as a plasticizer in the production of flexible plastics.
Mécanisme D'action
The mechanism by which 1,1-dioctylcyclohexane exerts its effects is primarily through hydrophobic interactions. The long alkyl chains interact with other hydrophobic molecules, facilitating processes such as solubilization of non-polar compounds and stabilization of hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Didecylcyclohexane: Similar structure but with decyl groups instead of octyl groups.
1,1-Didodecylcyclohexane: Contains dodecyl groups, making it even more hydrophobic.
Cyclohexane: The parent compound without any alkyl substitutions.
Uniqueness
1,1-Dioctylcyclohexane is unique due to the specific length of its alkyl chains, which balances hydrophobicity and molecular size, making it particularly useful in applications requiring moderate hydrophobic interactions without excessive steric hindrance.
Propriétés
Numéro CAS |
130269-32-8 |
|---|---|
Formule moléculaire |
C22H44 |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
1,1-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-14-18-22(20-16-13-17-21-22)19-15-12-10-8-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
BODMYPYTCKYRSP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(CCCCC1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
